Evidence Dimension 1: Structural Scaffold Class Differentiation — Epoxy-Amino Acid vs. Sphingosine Analog
Flavovirin is classified as a trans-epoxy-amino acid with an α,β-unsaturated ketone-bearing C₂₀ eicosanoid chain . Its co-metabolite myriocin (thermozymocidin) is a sphingosine analog possessing a 3,4-dihydroxy substitution and lacking the epoxide functionality . The presence of the epoxide ring in flavovirin introduces a reactive electrophilic center absent in myriocin, which may confer distinct covalent-binding capacity or susceptibility to epoxide hydrolase-mediated metabolism . This structural difference is further validated by the differential NMR spectroscopic signatures: flavovirin displays characteristic epoxide proton signals in ¹H NMR distinct from the diol pattern of myriocin .
| Evidence Dimension | Core chemical scaffold class |
|---|---|
| Target Compound Data | Epoxy-amino acid; trans-epoxide at C-3/C-4; α-amino-α-hydroxymethyl-propanoic acid terminus; C₂₀ eicosanoid backbone with 14-oxo and trans-6-ene; molecular formula C₂₁H₃₇NO₅ |
| Comparator Or Baseline | Myriocin (thermozymocidin): sphingosine analog; 3,4-dihydroxy substitution; C₂₁H₃₉NO₆ |
| Quantified Difference | Flavovirin MW = 383.5 Da vs. myriocin MW = 401.5 Da (Δ = 18 Da); flavovirin contains 1 epoxide oxygen vs. 2 hydroxyl groups in myriocin; flavovirin has 1 fewer oxygen atom overall |
| Conditions | Structural elucidation by ¹H NMR, ¹³C NMR, IR, and mass spectrometry; both compounds isolated from the same M. flavovirens culture broth and resolved by chromatographic separation |
Why This Matters
The epoxide scaffold makes flavovirin a chemically distinct entity for structure-activity relationship (SAR) studies and requires flavovirin-specific analytical standards, as myriocin reference material cannot substitute for flavovirin identification in natural product screening or dereplication workflows.
- [1] Sailer M, Šašek V, Sejbal J, Buděšínský M, Musílek V. Flavovirin — a new antifungal antibiotic produced by the pyrenomycete Melanconis flavovirens. J Basic Microbiol. 1989;29(6):375-381. doi:10.1002/jobm.3620290616. PMID: 2614675. View Source
- [2] Šašek V, Sailer M, Vokoun J, Musílek V. Production of thermozymocidin (myriocin) by the pyrenomycete Melanconis flavovirens. J Basic Microbiol. 1989;29(6):383-390. doi:10.1002/jobm.3620290619. PMID: 2614676. View Source
